molecular formula C9H14N2OS B2639005 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one CAS No. 339022-25-2

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one

Cat. No.: B2639005
CAS No.: 339022-25-2
M. Wt: 198.28
InChI Key: STSIKNWGXHKMRF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one is a chemical compound that features a thiazole ring, which is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one typically involves the reaction of 2,2-dimethylaziridine with dilute sulfuric acid under controlled conditions. The reaction is carried out in a three-neck flask with mechanical stirring, maintaining the temperature between 40-50°C and ensuring the solution remains slightly acidic (pH=3.5-4). After the reaction, the mixture is neutralized with sodium hydroxide, filtered, and distilled to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring allows for nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit choline uptake and protect against cytotoxicity induced by certain chemicals . The thiazole ring plays a crucial role in its biological activity, allowing it to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one is unique due to its thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)7(12)6-5-11-8(10-4)13-6/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSIKNWGXHKMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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